molecular formula C23H22N4 B6050947 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE

8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE

Cat. No.: B6050947
M. Wt: 354.4 g/mol
InChI Key: YEXFALRNOHNRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE is a complex nitrogen-containing heterocyclic compound. It belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.

Scientific Research Applications

8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and pyrrolopyrazine derivatives . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

What sets 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE apart is its specific substitution pattern and the presence of the pyridylmethyl group, which can enhance its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

13,14-dimethyl-15-(pyridin-3-ylmethyl)-15,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-11-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-14-15(2)27(13-16-6-5-11-25-12-16)23-20(14)21(24)19-10-9-17-7-3-4-8-18(17)22(19)26-23/h3-8,11-12H,9-10,13H2,1-2H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXFALRNOHNRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=C3CCC4=CC=CC=C4C3=N2)N)CC5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.